molecular formula C7H6BrN5O3 B13915472 Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate

Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate

Katalognummer: B13915472
Molekulargewicht: 288.06 g/mol
InChI-Schlüssel: SMKHIGHTXSLKAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate is a high-purity chemical reagent designed for advanced research applications in medicinal chemistry and drug discovery. This compound features a pyrazolo[4,3-d]pyrimidine core structure, which is recognized as a privileged scaffold in the development of protein kinase inhibitors (PKIs) for targeted cancer therapy . The molecular structure incorporates a bromo substituent and a methyl carbamate group, making it a versatile intermediate for further synthetic modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block for designing and synthesizing novel hybrid molecules aimed at inhibiting specific kinases implicated in oncogenic pathways . Its structural framework is particularly suited for exploring inhibition concepts against a range of kinase targets . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

Molekularformel

C7H6BrN5O3

Molekulargewicht

288.06 g/mol

IUPAC-Name

methyl N-(3-bromo-7-oxo-2,6-dihydropyrazolo[4,3-d]pyrimidin-5-yl)carbamate

InChI

InChI=1S/C7H6BrN5O3/c1-16-7(15)11-6-9-2-3(5(14)10-6)12-13-4(2)8/h1H3,(H,12,13)(H2,9,10,11,14,15)

InChI-Schlüssel

SMKHIGHTXSLKAY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NC1=NC2=C(NN=C2C(=O)N1)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Halogenation and Core Formation

  • The pyrazolo[4,3-d]pyrimidine core is generally constructed via oxidative coupling of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with aldehydes, employing oxidants such as potassium persulfate (K2S2O8) under microwave-assisted conditions. This approach yields 5-substituted pyrazolo[4,3-d]pyrimidin-7(6H)-ones efficiently with excellent yields.

  • Bromination at the 3-position can be achieved by selective electrophilic substitution using brominating agents on the preformed pyrazolo[4,3-d]pyrimidine ring, often under controlled temperature and solvent conditions to avoid over-bromination or side reactions.

Representative Synthetic Route (Based on Patent and Literature Data)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Synthesis of Pyrazolo Core Oxidative coupling: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide + aldehyde + K2S2O8, microwave Formation of 5-substituted pyrazolo[4,3-d]pyrimidin-7(6H)-one core with high yield
2 Bromination Brominating agent (e.g., N-bromosuccinimide), controlled solvent/temp Selective 3-bromo substitution on the pyrazolo ring
3 Carbamate Formation Methyl chloroformate or methyl isocyanate, base (e.g., triethylamine) Introduction of methyl carbamate group at 5-position
4 Purification Chromatography or recrystallization Isolation of pure this compound

Analytical and Characterization Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) confirms the substitution pattern and carbamate incorporation.
  • Mass spectrometry (MS) validates molecular weight and bromine isotopic pattern.
  • Infrared (IR) spectroscopy identifies characteristic carbamate carbonyl stretching (~1700 cm^-1) and lactam carbonyl (~1650 cm^-1).
  • Elemental analysis and melting point determination are used for purity assessment.

Notes on Reaction Optimization and Challenges

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields for the pyrazolo[4,3-d]pyrimidin-7(6H)-one core formation.
  • Careful control of bromination conditions is crucial to avoid polybromination or degradation of the heterocyclic core.
  • Carbamate formation requires anhydrous and inert atmosphere conditions to prevent hydrolysis or side reactions.
  • Protection of other functional groups may be necessary depending on the substitution pattern of the starting materials.

Summary Table of Preparation Methods

Method Aspect Details Reference(s)
Core synthesis Oxidative coupling of amino-pyrazole with aldehydes under microwave, K2S2O8 oxidant
Bromination Electrophilic substitution using brominating agents (e.g., NBS)
Carbamate introduction Reaction with methyl chloroformate or methyl isocyanate under basic conditions
Purification Chromatography, recrystallization
Characterization techniques NMR, MS, IR, elemental analysis

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The keto group at the 7-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the carbamate group, leading to the formation of corresponding urea derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

Major Products Formed

    Substitution: Amino or thio derivatives of the pyrazolopyrimidine core.

    Reduction: Hydroxy derivatives of the pyrazolopyrimidine core.

    Oxidation: Urea derivatives of the pyrazolopyrimidine core.

Wissenschaftliche Forschungsanwendungen

Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Explored for its anticancer properties, given its ability to inhibit cell proliferation in certain cancer cell lines.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-d]pyrimidinone Derivatives

Compound Name 3-Substituent 5-Substituent Molecular Formula Molecular Weight Key Activity/Properties Reference ID
Target Compound Bromo Methyl carbamate C₉H₈BrN₅O₃ 322.10 (calc.) Not reported (inferred PDE5/antitrypanosomal)
NPD-3203 Isopropyl 4-BCN (benzonitrile) C₁₅H₁₃F₃N₄O₂ 339.11 Antitrypanosomal (IC₅₀ = 0.12 µM)
Sildenafil Citrate Propyl Sulfonylpiperazine C₂₂H₃₀N₆O₄S 474.58 PDE5 inhibition (IC₅₀ = 3.5 nM)
NPD-3489 Isopropyl 4-Benzoic acid C₁₅H₁₄N₄O₃ 299.11 Antitrypanosomal (IC₅₀ = 0.18 µM)
Sildenafil Sulfonyl Methyl Ester (Impurity) Propyl Methyl sulfonate ester C₂₀H₂₄N₄O₆S 448.50 Genotoxic impurity in sildenafil

Key Observations:

  • 5-Substituent Role : The methyl carbamate in the target compound differs from sulfonylpiperazine (sildenafil) or benzonitrile (NPD-3203), which are critical for target engagement. Carbamates are hydrolytically stable compared to esters, suggesting improved stability .
  • Biological Activity: NPD-3203 and NPD-3489 exhibit potent antitrypanosomal activity (IC₅₀ < 0.2 µM), likely due to their planar aromatic substituents enhancing parasite membrane penetration . The target compound’s bromo-carbamate combination may offer a unique selectivity profile.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW 322.10) is smaller than sildenafil (MW 474.58) but larger than NPD-3489 (MW 299.11). Its methyl carbamate may confer moderate solubility in polar solvents, contrasting with the lipophilic benzonitrile group in NPD-3203 .
  • Synthetic Accessibility : Bromination at position 3 is achievable via electrophilic substitution, as seen in sildenafil intermediates . The carbamate group can be introduced via coupling reactions, similar to methods in (Method A, 37–75% yields) .

Biologische Aktivität

Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry, particularly focusing on its anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with bromoacetyl compounds followed by carbamate formation. The detailed synthetic pathway can be optimized based on the availability of starting materials and desired yields.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)2.43 - 7.84Microtubule destabilization
HepG2 (Liver)4.98 - 14.65Induction of apoptosis
LLC-PK1 (Non-cancerous)>20Selectivity for cancer cells

The compound exhibited significant growth inhibition in breast cancer MDA-MB-231 and liver cancer HepG2 cell lines, suggesting selective cytotoxicity towards malignant cells compared to non-cancerous cells .

The anticancer activity is primarily attributed to the compound's ability to destabilize microtubules, which is crucial for cell division. This effect leads to apoptosis in cancer cells as evidenced by increased caspase-3 activity and morphological changes observed during studies . Cell cycle analysis revealed that the compound caused arrest in the G2/M phase, further supporting its role as a microtubule-targeting agent.

Case Studies

  • Study on MDA-MB-231 Cells : In a controlled laboratory setting, this compound was tested at varying concentrations. At 10 μM concentration, it enhanced caspase activity by 1.33 to 1.57 times compared to control groups, indicating a strong apoptotic effect .
  • In Vivo Studies : Preliminary in vivo studies have shown that similar pyrazole derivatives exhibit antitumor effects in animal models. Although specific data on this compound is limited, related compounds have demonstrated significant tumor regression and improved survival rates in treated subjects .

Molecular Modeling Studies

Molecular docking studies reveal that this compound binds effectively at the colchicine-binding site of tubulin proteins with a binding affinity of ΔG = -10.08 kcal/mol. This binding profile suggests that the compound could serve as a lead structure for developing new anticancer agents targeting microtubule dynamics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.